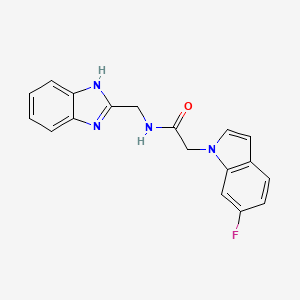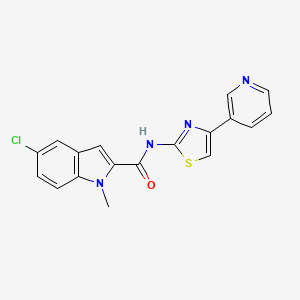
N-(1H-benzimidazol-2-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic organic compound that features a benzimidazole moiety linked to an indole structure via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Linkage Formation: The final step involves the coupling of the benzimidazole and indole moieties through an acetamide linkage. This can be achieved by reacting the benzimidazole derivative with an appropriate acylating agent in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the benzimidazole or indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-1-yl)acetamide: Lacks the fluoro substituent on the indole ring.
N-(1H-benzimidazol-2-ylmethyl)-2-(6-chloro-1H-indol-1-yl)acetamide: Contains a chloro substituent instead of a fluoro group.
N-(1H-benzimidazol-2-ylmethyl)-2-(5-fluoro-1H-indol-1-yl)acetamide: Fluoro group is positioned differently on the indole ring.
Uniqueness
The presence of the fluoro substituent on the indole ring in N-(1H-benzimidazol-2-ylmethyl)-2-(6-fluoro-1H-indol-1-yl)acetamide may confer unique properties such as increased lipophilicity, altered electronic distribution, and enhanced binding affinity to specific molecular targets compared to its analogs.
Properties
Molecular Formula |
C18H15FN4O |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(6-fluoroindol-1-yl)acetamide |
InChI |
InChI=1S/C18H15FN4O/c19-13-6-5-12-7-8-23(16(12)9-13)11-18(24)20-10-17-21-14-3-1-2-4-15(14)22-17/h1-9H,10-11H2,(H,20,24)(H,21,22) |
InChI Key |
AAOGDGDAOKAIJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide](/img/structure/B10984439.png)
![N-(2-methoxyphenyl)-1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10984441.png)
![methyl N-[(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]-beta-alaninate](/img/structure/B10984443.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)benzamide](/img/structure/B10984444.png)
![5,6-dimethoxy-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10984446.png)
![4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10984450.png)
![2-{[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B10984454.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10984464.png)
![(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone](/img/structure/B10984471.png)
![N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B10984476.png)
![[1-({[(5-methoxy-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10984477.png)

![1-ethyl-N-[2-(1H-imidazol-4-yl)ethyl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B10984514.png)
![3,4-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10984516.png)
